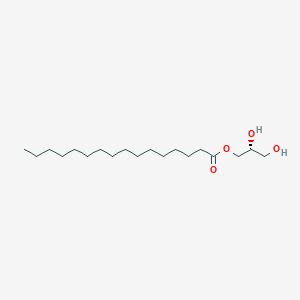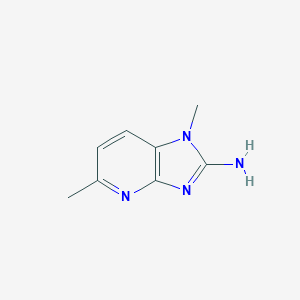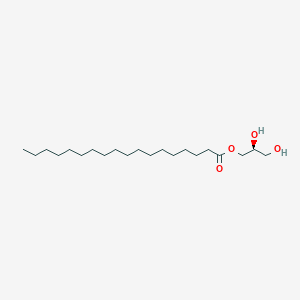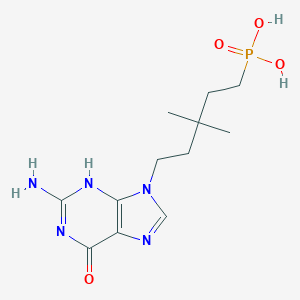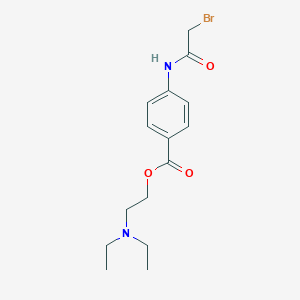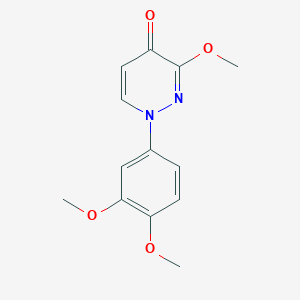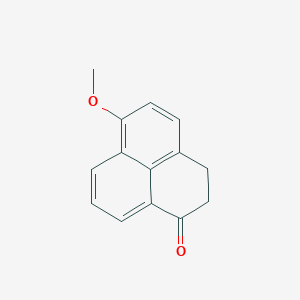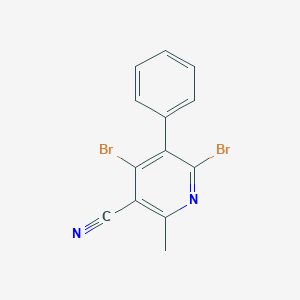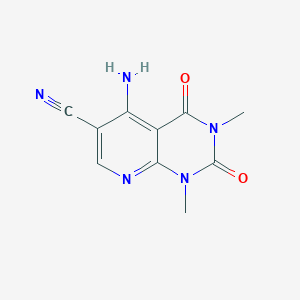
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Effets Biochimiques Et Physiologiques
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activation of nuclear factor-κB (NF-κB), which is known to play a crucial role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit minimal toxicity, making it a safe option for use in lab experiments. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione. One potential direction is to investigate its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory, analgesic, and antipyretic properties. Additionally, further research can be conducted to improve the solubility of this compound in water, making it easier to administer in lab experiments.
Conclusion:
In conclusion, 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione involves the reaction of 2-amino-4,6-dimethylpyridine-3-carbonitrile with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the desired compound.
Applications De Recherche Scientifique
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
152708-32-2 |
|---|---|
Nom du produit |
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione |
Formule moléculaire |
C10H9N5O2 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
5-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)7(12)5(3-11)4-13-8/h4H,1-2H3,(H2,12,13) |
Clé InChI |
IOBHBQNKZJOMOW-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
SMILES canonique |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)N)C#N |
Autres numéros CAS |
152708-32-2 |
Synonymes |
5-amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidine-2,4-dione ACDTPPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
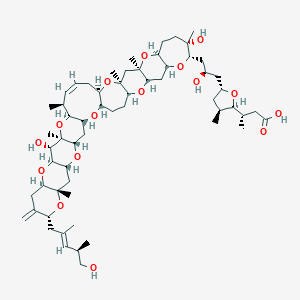
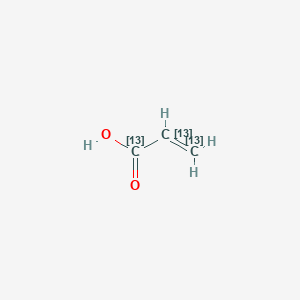
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
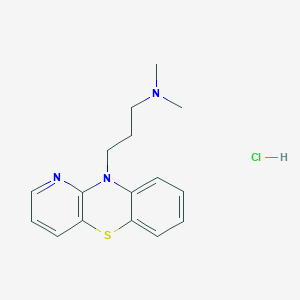
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
